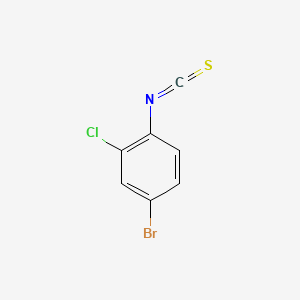

4-Bromo-2-chlorophenyl isothiocyanate

CAS No.: 98041-69-1

Cat. No.: VC4981233

Molecular Formula: C7H3BrClNS

Molecular Weight: 248.52

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 98041-69-1 |

|---|---|

| Molecular Formula | C7H3BrClNS |

| Molecular Weight | 248.52 |

| IUPAC Name | 4-bromo-2-chloro-1-isothiocyanatobenzene |

| Standard InChI | InChI=1S/C7H3BrClNS/c8-5-1-2-7(10-4-11)6(9)3-5/h1-3H |

| Standard InChI Key | GVTFIGQDTWPFTA-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C=C1Br)Cl)N=C=S |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

4-Bromo-2-chlorophenyl isothiocyanate consists of a benzene ring substituted with bromine at the para position, chlorine at the ortho position, and an isothiocyanate group (-N=C=S) at the remaining position. The spatial arrangement of these substituents influences its electronic and steric properties, making it a versatile building block in heterocyclic chemistry. The isothiocyanate group’s electrophilic nature allows it to react readily with amines, alcohols, and thiols, facilitating the synthesis of thioureas, thiosemicarbazides, and related derivatives .

Nomenclature and Synonyms

-

IUPAC Name: 4-Bromo-2-chloro-1-isothiocyanatobenzene

-

Synonyms: 4-Bromo-2-chlorophenyl isothiocyanate; 4-Bromo-2-chlorophenyl isothiocyate .

Physical and Chemical Properties

Thermodynamic and Physical Parameters

The compound’s key physical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 4-Bromo-2-chlorophenyl Isothiocyanate

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 248.53 g/mol |

| Melting Point | 46–48°C (lit.) |

| Boiling Point | 134°C at 0.5 mm Hg (lit.) |

| Density | 1.7934 (estimate) |

| Flash Point | >230°F |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., chlorobenzene, ethanol) |

The compound’s low water solubility and high thermal stability make it suitable for reactions in nonpolar solvents or molten states .

Spectroscopic Characteristics

Synthesis and Production

Precursor Synthesis: 4-Bromo-2-chlorophenol

The synthesis of 4-bromo-2-chlorophenyl isothiocyanate begins with the production of its phenolic precursor, 4-bromo-2-chlorophenol. A patented process involves brominating 2-chlorophenol in the presence of a tertiary amine hydrochloride catalyst (e.g., triethylamine hydrochloride) to achieve high regioselectivity .

Key Steps in the Patent Process :

-

Bromination: 2-Chlorophenol is dissolved in chlorobenzene and treated with bromine at 5–20°C.

-

Catalysis: Triethylamine hydrochloride (3–6% by weight) suppresses the formation of undesired 6-bromo isomers.

-

Isolation: The solvent is removed under vacuum, yielding 4-bromo-2-chlorophenol in >99% purity.

Conversion to Isothiocyanate

The phenol intermediate is converted to the isothiocyanate via a two-step process:

-

Amination: 4-Bromo-2-chlorophenol is treated with ammonia or an amine to form the corresponding aniline derivative.

-

Thiophosgene Reaction: The aniline reacts with thiophosgene () to introduce the isothiocyanate group.

While specific details of this conversion are not provided in the cited sources, the general methodology aligns with established protocols for aromatic isothiocyanate synthesis .

| Hazard Code | Description | Precautionary Measures |

|---|---|---|

| H302 | Harmful if swallowed | Rinse mouth; do not induce vomiting |

| H312 | Harmful in contact with skin | Remove contaminated clothing; rinse skin |

| H314 | Causes severe skin burns and eye damage | Flush eyes with water for several minutes |

| H318 | Causes serious eye damage | Seek immediate medical attention |

| H331 | Toxic if inhaled | Use in a well-ventilated area or with PPE |

Applications and Industrial Relevance

Pharmaceutical Intermediates

4-Bromo-2-chlorophenyl isothiocyanate is employed in synthesizing thiazole and benzothiazole derivatives, which exhibit antimicrobial and anticancer activities. For example, it serves as a precursor in the synthesis of 4-(4-bromo-2-methylphenyl)-thiazol-2-amine, a compound evaluated for its antiproliferative effects on breast cancer cells .

Agrochemical Development

The compound’s reactivity enables its use in producing herbicides and fungicides. Its halogenated structure enhances lipid solubility, facilitating penetration into plant tissues.

Specialty Chemicals

In materials science, it is utilized to modify polymer surfaces or synthesize ligands for catalytic systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume